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molecular formula C9H13NO B8517401 4-(2-Hydroxyethylidene)cyclohexanecarbonitrile

4-(2-Hydroxyethylidene)cyclohexanecarbonitrile

Cat. No. B8517401
M. Wt: 151.21 g/mol
InChI Key: CHFBNWDOXURFEU-UHFFFAOYSA-N
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Patent
US08722720B2

Procedure details

To the stirred solution of crude ethyl 2-(4-cyanocyclohexylidene)acetate in THF (12 mL) was added LAH (187 mg, 4.91 mmol) at 10° C. The reaction mixture was allowed to stir at the same temperature for 2 h, water (1.2 mL), aqueous 15% NaOH (1.2 mL), and water (4.0 mL) were each carefully added to the mixture. The resulting slurry was filtered through a pad of Celite and concentrated in vacuo. The crude product was purified by flash column chromatography to afford the desired product as a mixture of isomers. (216 mg, 1.43 mmol, 32%). 1H NMR: 0.94-1.02 (m, 1H), 1.31-1.41 (m, 5H), 1.46-1.61 (m, 9H), 1.73-2.00 (m, 11H), 2.09-2.23 (m, 3H), 2.34-2.48 (m, 3H), 2.78-2.82 (m, 1H), 2.92-2.94 (m, 1H), 3.67-3.72 (m, 3H), 4.15 (d, 2H, J=6.8 Hz), 5.45 (t, 1H, J=6.8 Hz).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
187 mg
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
4 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([CH:3]1[CH2:8][CH2:7][C:6](=[CH:9][C:10](OCC)=[O:11])[CH2:5][CH2:4]1)#[N:2].[H-].[H-].[H-].[H-].[Li+].[Al+3].O.[OH-].[Na+]>C1COCC1>[OH:11][CH2:10][CH:9]=[C:6]1[CH2:7][CH2:8][CH:3]([C:1]#[N:2])[CH2:4][CH2:5]1 |f:1.2.3.4.5.6,8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C1CCC(CC1)=CC(=O)OCC
Name
Quantity
187 mg
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
12 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.2 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
1.2 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
4 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
to stir at the same temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
each carefully added to the mixture
FILTRATION
Type
FILTRATION
Details
The resulting slurry was filtered through a pad of Celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash column chromatography

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OCC=C1CCC(CC1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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